Ogt-IN-2

Description

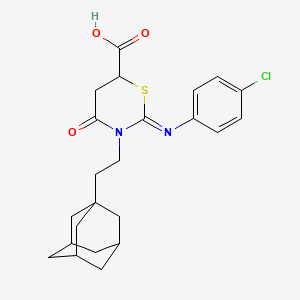

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(1-adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClN2O3S/c24-17-1-3-18(4-2-17)25-22-26(20(27)10-19(30-22)21(28)29)6-5-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-4,14-16,19H,5-13H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPZEZRNGAXCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(SC4=NC5=CC=C(C=C5)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: A Methodological Framework for a Novel Probe

An In-Depth Technical Guide to the Mechanism of Action of Ogt-IN-2

The study of O-GlcNAc transferase (OGT) has unveiled its critical role as a master regulator of cellular physiology, integrating metabolic status with a vast array of signaling and transcriptional networks.[1][2] The development of small molecule inhibitors targeting OGT is paramount for dissecting its complex biology and exploring its therapeutic potential in diseases ranging from cancer to metabolic disorders.[1][2][3][4] this compound (also known as ST045849 or compound 4) has been identified as a potent inhibitor of OGT activity.[5] This guide moves beyond a simple recitation of facts to provide a comprehensive, methodology-focused framework for understanding and validating the mechanism of action of OGT inhibitors, using this compound as a central case study. As a Senior Application Scientist, the intent is not merely to describe what this compound does, but to illuminate how we discern its function with confidence, providing researchers with the rationale and practical protocols to investigate this and other novel chemical probes in the field.

Section 1: The O-GlcNAc Cycle: A Dynamic Hub of Cellular Regulation

At the heart of cellular nutrient sensing lies the O-GlcNAc cycle, a dynamic post-translational modification rivaling phosphorylation in its scope and importance.[6] This process involves the addition and removal of a single sugar moiety, β-N-acetylglucosamine (GlcNAc), to the serine and threonine residues of thousands of nucleocytoplasmic proteins.[4][7]

This cycle is governed by two highly conserved enzymes:

-

O-GlcNAc Transferase (OGT): The sole enzyme responsible for attaching O-GlcNAc to proteins, utilizing the high-energy sugar donor UDP-GlcNAc, which is derived from the hexosamine biosynthetic pathway (HBP).[2][6][7][8] OGT, therefore, acts as a direct sensor of cellular glucose availability.[1]

-

O-GlcNAcase (OGA): The only enzyme that removes the O-GlcNAc modification, ensuring the cycle's reversibility and dynamism.[6][7][9]

The interplay between OGT and OGA activities modulates critical cellular processes, including gene transcription, protein stability, signal transduction, and cell cycle progression.[2] Dysregulation of O-GlcNAcylation is a hallmark of numerous pathologies, including cancer, diabetes, and neurodegenerative diseases, making OGT a compelling target for therapeutic intervention.[1][3][10]

Caption: The O-GlcNAc Cycle.

Section 2: Profile of this compound as an OGT Inhibitor

This compound is a small molecule identified as a potent inhibitor of O-GlcNAc Transferase. Its primary role as a research tool is to enable the acute, reversible reduction of O-GlcNAcylation, allowing for the study of the downstream consequences of OGT inhibition.

Quantitative Data Summary

The efficacy of an inhibitor is first established through in vitro enzymatic assays, which determine the concentration required to reduce enzyme activity by half (IC50). This value is a critical benchmark for potency.

| Inhibitor | Target Enzyme Isoform | IC50 Value (µM) | Reference |

| This compound | sOGT (short OGT) | 30 | [5] |

| This compound (compound 4) | ncOGT (nucleocytoplasmic OGT) | 53 | [5][10] |

Expert Insight: The existence of different OGT isoforms (e.g., short, mitochondrial, and nucleocytoplasmic) necessitates testing against multiple forms. While these IC50 values indicate moderate potency, they are sufficient for establishing proof-of-concept in cellular assays, where accumulation can lead to significant target engagement. The key is to correlate these in vitro values with the effective concentration required to produce a cellular phenotype.

Section 3: A Framework for Elucidating the Mechanism of Action

Determining an inhibitor's mechanism of action is a multi-step process that moves from the test tube to the cell. This systematic approach ensures that the observed biological effects are directly attributable to the specific inhibition of the target enzyme.

Caption: Workflow for Determining an Inhibitor's Mechanism of Action.

Biochemical Characterization: Defining the Inhibitor-Enzyme Interaction

The foundational step is to characterize the inhibitor's direct effect on purified OGT. The goal is to move beyond potency (IC50) to understand how the inhibitor obstructs enzyme function.

Causality Behind Experimental Choice:

-

Why perform kinetic analysis? A simple IC50 value can be misleading; it changes with substrate concentration. A full kinetic analysis, by varying the concentrations of both the inhibitor and the OGT substrates (UDP-GlcNAc and a peptide acceptor), reveals the mode of inhibition.

-

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This is often the case for inhibitors designed as substrate analogs.[4]

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its efficiency regardless of substrate concentration.[11]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

This information provides crucial first clues about the inhibitor's binding site and its relationship to the enzyme's catalytic cycle.[12]

Cellular Target Engagement: Verifying the Interaction in a Living System

A compound that works on a purified enzyme may fail in a cell due to poor permeability, rapid metabolism, or efflux. Therefore, confirming that this compound engages OGT inside cells is a critical validation step.

Causality Behind Experimental Choice:

-

Why measure global O-GlcNAcylation? The most direct and reliable method to confirm functional OGT inhibition in cells is to measure its enzymatic product. A dose-dependent reduction in the overall O-GlcNAc signal on cellular proteins, typically measured by Western Blot with an O-GlcNAc-specific antibody (e.g., RL2), provides unambiguous evidence of target engagement.[7] This is a self-validating system: if the inhibitor is working, the product of the enzyme's activity must decrease.

Downstream Cellular Effects: Linking Target Engagement to a Biological Outcome

The final step is to connect the specific biochemical action (OGT inhibition) to a measurable cellular response. Based on the known roles of OGT, several key phenotypes are expected to be modulated by an effective inhibitor.

Causality Behind Experimental Choice:

-

Why measure cell proliferation and metabolism? OGT and O-GlcNAcylation are heavily implicated in cancer biology, particularly in regulating the expression of oncogenes like c-MYC and controlling metabolic pathways such as glycolysis.[2][8] Therefore, observing a decrease in cancer cell proliferation, a reduction in glucose consumption, and altered c-MYC levels after treatment with this compound provides strong evidence that the inhibitor is modulating these OGT-dependent pathways.[8]

Section 4: Field-Proven Protocols for Mechanistic Investigation

The following protocols are detailed, self-validating methodologies for characterizing an OGT inhibitor like this compound.

Protocol 4.1: In Vitro OGT Inhibition Assay (Luminescence-Based)

This protocol uses the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced as a direct product of the OGT reaction.[9] It is a robust, non-radioactive method suitable for high-throughput screening and detailed kinetic analysis.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X OGT enzyme solution in reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT).

-

Prepare a 4X solution of the peptide substrate (e.g., CKII peptide) in reaction buffer.

-

Prepare a 4X solution of UDP-GlcNAc in reaction buffer.

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in reaction buffer to create 4X inhibitor solutions.

-

-

Reaction Setup (384-well plate):

-

Add 5 µL of 2X OGT enzyme to each well.

-

Add 2.5 µL of 4X this compound solution or vehicle (DMSO/buffer) to appropriate wells.

-

Incubate for 15 minutes at room temperature to allow inhibitor binding.

-

Initiate the reaction by adding a 7.5 µL mix containing the 4X peptide substrate and 4X UDP-GlcNAc.

-

-

Reaction and Detection:

-

Incubate the plate for 60 minutes at 37°C.

-

Stop the reaction by adding 15 µL of UDP Detection Reagent (containing luciferase and kinase).

-

Incubate for 60 minutes at room temperature to allow the conversion of UDP to ATP and subsequent light production.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the normalized activity versus the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

-

Protocol 4.2: Cellular Target Engagement via Western Blot

This protocol directly assesses the functional consequence of OGT inhibition in cells by measuring the global level of O-GlcNAcylated proteins.

Methodology:

-

Cell Culture and Treatment:

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Quantification and Sample Preparation:

-

Determine protein concentration using a BCA assay.

-

Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.

-

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensity for the entire O-GlcNAc lane and normalize to the loading control. A dose-dependent decrease in the normalized signal confirms target engagement.

-

Protocol 4.3: Cell Proliferation Assay (Crystal Violet)

This protocol measures the impact of OGT inhibition on cancer cell proliferation, a key downstream phenotypic effect.[8]

Methodology:

-

Cell Seeding:

-

Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well). Allow to adhere overnight.

-

-

Inhibitor Treatment:

-

Treat cells with a serial dilution of this compound (e.g., 0 to 100 µM) in fresh media.

-

-

Incubation:

-

Incubate the plate for 72-96 hours, or until the vehicle-treated control wells are approximately 80-90% confluent.

-

-

Staining:

-

Gently wash the cells with PBS.

-

Fix the cells with 10% formalin for 15 minutes.

-

Wash again with water and allow to dry completely.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

-

Quantification:

-

Thoroughly wash away excess stain with water and allow the plate to dry.

-

Solubilize the stain by adding 10% acetic acid or methanol to each well.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control. Plotting the normalized cell viability against inhibitor concentration will reveal the effect on cell proliferation.

-

Section 5: Conclusion - Synthesizing a Coherent Mechanism

The power of this multi-faceted approach lies in the synthesis of its findings. For this compound, the data converge to form a coherent mechanistic narrative. An IC50 value of ~30-50 µM establishes it as a moderately potent inhibitor in vitro. Confirmation of its ability to decrease global O-GlcNAc levels in cultured cells at similar concentrations demonstrates its cell permeability and specific engagement of OGT in a complex biological environment. Finally, the observation that this target engagement leads to a predictable downstream phenotype, such as the inhibition of cancer cell proliferation, completes the chain of evidence. This rigorous, step-by-step validation provides high confidence that this compound acts as a functional inhibitor of OGT, making it a valuable chemical tool for probing the vast and complex world of O-GlcNAc biology.

References

-

Martinez-Fleites, C., et al. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. National Institutes of Health. [Link]

-

Wong, C. H., et al. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. ACS Publications. [Link]

-

A.N. Other, et al. A novel binding site on the cryptic intervening domain is a motif-dependent regulator of O-GlcNAc transferase. PubMed Central. [Link]

-

ResearchGate. Presentation of all methods reported in the literature for screening OGT inhibitors and the techniques on which they are based. [Link]

-

Harvard University. Potent OGT inhibitors for the treatment of cancer and diabetic complications. [Link]

-

A.N. Other, et al. Chemical biology tools to interrogate the roles of O-GlcNAc in immunity. Frontiers. [Link]

-

A.N. Other, et al. Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism. Oncotarget. [Link]

-

A.N. Other. What are OGT inhibitors and how do they work? [Link]

-

A.N. Other, et al. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells. PubMed Central. [Link]

-

ResearchGate. Proposed double displacement mechanism for the reaction of 2 with OGT. [Link]

-

A.N. Other, et al. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase. National Institutes of Health. [Link]

-

Walker Lab. OGT — Walker Lab. [Link]

-

A.N. Other, et al. The roles of OGT and its mechanisms in cancer. PubMed Central. [Link]

-

A.N. Other, et al. The active site of O-GlcNAc transferase imposes constraints on substrate sequence. PubMed Central. [Link]

-

ResearchGate. OGT Int-D binding site is a regulator of O-GlcNAc dynamics during... [Link]

Sources

- 1. otd.harvard.edu [otd.harvard.edu]

- 2. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What are OGT inhibitors and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The active site of O-GlcNAc transferase imposes constraints on substrate sequence - PMC [pmc.ncbi.nlm.nih.gov]

Ogt-IN-2: An In-Depth Technical Guide to O-GlcNAc Transferase Inhibition

Abstract

The dynamic cycling of O-linked β-N-acetylglucosamine (O-GlcNAc) on nuclear and cytoplasmic proteins is a critical regulatory mechanism akin to phosphorylation, governing a vast array of cellular processes. This post-translational modification is catalyzed by a single, essential enzyme: O-GlcNAc Transferase (OGT). Given its central role, dysregulation of OGT activity is implicated in the pathophysiology of major human diseases, including cancer, diabetes, and neurodegenerative disorders. Consequently, OGT has emerged as a compelling target for therapeutic intervention and chemical probe development. This technical guide provides an in-depth exploration of Ogt-IN-2 (also known as ST045849), a small molecule inhibitor of OGT. We will dissect the foundational biology of OGT, detail the known biochemical properties and cellular effects of this compound, and provide field-tested protocols for its application in research settings. This document is intended for researchers, scientists, and drug development professionals seeking to utilize this compound as a tool to investigate the roles of O-GlcNAcylation.

The Central Role of O-GlcNAc Transferase (OGT) in Cellular Homeostasis

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where the monosaccharide O-GlcNAc is attached to serine and threonine residues of target proteins.[1] This process is governed by the concerted action of two enzymes: OGT, which catalyzes the addition of O-GlcNAc from the donor substrate UDP-GlcNAc, and O-GlcNAcase (OGA), which removes the modification.

The activity of OGT serves as a crucial cellular nutrient sensor. The hexosamine biosynthetic pathway (HBP) funnels a portion of cellular glucose to produce UDP-GlcNAc.[2] Therefore, high nutrient influx leads to increased UDP-GlcNAc levels and subsequent hyper-O-GlcNAcylation of proteins, altering their function, stability, and localization. This tight coupling of metabolic status to cellular signaling underscores the importance of OGT in maintaining homeostasis. Aberrant O-GlcNAcylation has been linked to insulin resistance, cancer cell proliferation, and neurodegeneration, making OGT a prime therapeutic target.

Profile of the OGT Inhibitor: this compound (ST045849)

This compound, also cataloged as ST045849, is a cell-permeable small molecule inhibitor of O-GlcNAc Transferase. While its initial discovery and the rationale for its specific chemical design are not detailed in peer-reviewed literature, it has been effectively utilized as a research tool to probe the consequences of OGT inhibition in various biological systems.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-[(4-Chlorophenyl)imino]tetrahydro-4-oxo-3-(2-tricyclo[3.3.1.13,7]dec-1-ylethyl)-2H-1,3-thiazine-6-carboxylic acid |

| CAS Number | 442665-87-4 |

| Molecular Formula | C₂₃H₂₇ClN₂O₃S |

| Molecular Weight | 446.99 g/mol |

| Solubility | Soluble to 100 mM in DMSO and ethanol |

Biochemical Activity and Comparative Potency

This compound has been characterized as a potent inhibitor of OGT activity. Its inhibitory concentration (IC₅₀) has been determined against different isoforms of the enzyme. A direct comparison in an in vitro assay with the more recently developed inhibitor OSMI-1 indicated that OSMI-1 has a 20-fold lower IC₅₀, suggesting higher potency under those specific assay conditions.

| Inhibitor | Target Isoform | IC₅₀ (µM) | Reference |

| This compound (ST045849) | ncOGT (full length) | 53 | |

| This compound (ST045849) | sOGT (short isoform) | 30 | MedchemExpress |

| OSMI-1 | ncOGT (full length) | 2.7 |

Note: The specific mechanism of inhibition for this compound (e.g., competitive with UDP-GlcNAc or the peptide substrate, non-competitive) has not been explicitly detailed in the available literature.

Cellular and In Vivo Effects of OGT Inhibition by this compound

The utility of this compound has been most clearly demonstrated in studies of cancer metabolism and developmental biology. These applications provide critical, field-proven insights into the downstream consequences of its use.

Reprogramming of Cancer Cell Metabolism

A key study by Itkonen et al. (2016) demonstrated that inhibiting OGT with ST045849 reprograms the metabolism of prostate cancer cells.[1][2][3]

-

Decreased Glycolysis: Treatment of LNCaP prostate cancer cells with 20 µM ST045849 for 96 hours resulted in decreased glucose consumption and lactate production.[1][2][3]

-

Alanine Depletion: A prominent effect of OGT inhibition was the significant depletion of intracellular alanine.[1][2][3] This was linked to an increase in the expression and activity of glutamic pyruvate transaminase 2 (GPT2), an enzyme that consumes alanine.[2][4]

-

Synthetic Lethality: The metabolic shift induced by ST045849 created a new vulnerability. The study showed that combining OGT inhibition (with either ST045849 or OSMI-1) with the inhibition of GPT2 (using the clinically approved drug cycloserine) induced a synergistic cell death response specifically in prostate cancer cells, but not in a cell line representing normal prostate epithelium.[3]

-

Reduced Proliferation: Treatment with ST045849 significantly inhibited the viability and proliferation of prostate cancer cells.[1][3]

In Vivo Efficacy in a Model of Diabetic Embryopathy

This compound has also been successfully used in animal models. A study by Kim et al. demonstrated that ST045849 could mitigate developmental defects associated with hyperglycemia. In pregnant diabetic mice, treatment with the inhibitor was shown to decrease markers of endoplasmic reticulum (ER) stress and apoptosis, and significantly reduce the incidence of neural tube defects in the embryos.[1] This highlights the cell permeability and in vivo bioactivity of the compound.

Experimental Protocols and Methodologies

The following protocols are designed as a comprehensive starting point for researchers. They are based on methodologies reported in the literature and general best practices. Crucially, every experiment should include appropriate controls, including a vehicle-only (e.g., DMSO) control.

Workflow for Assessing OGT Inhibition in Cultured Cells

Detailed Protocol: Western Blot for Global O-GlcNAcylation

This protocol allows for the direct visualization of the inhibitor's primary effect: a reduction in total cellular O-GlcNAcylated proteins.

Causality: This is the most direct and essential validation step. A dose-dependent decrease in the O-GlcNAc signal confirms that the compound is active and inhibiting OGT within the cellular environment.

Methodology:

-

Cell Seeding: Plate cells (e.g., LNCaP, HeLa, HEK293T) at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.

-

Inhibitor Preparation: Prepare a stock solution of this compound (ST045849) in sterile DMSO (e.g., 45 mM). Further dilute in culture medium to achieve final working concentrations. Based on literature, a range of 10-40 µM is a reasonable starting point.[3]

-

Treatment: Aspirate old media from cells and replace with fresh media containing the desired concentrations of this compound or a corresponding volume of DMSO for the vehicle control.

-

Incubation: Incubate cells for a predetermined time course. A 24 to 48-hour incubation is often sufficient to observe changes in O-GlcNAc levels. The Itkonen et al. study used treatments up to 96 hours for metabolic effects.[2]

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. Crucially, an OGA inhibitor (e.g., 10 µM Thiamet G) must be included in the lysis buffer to prevent post-lysis removal of O-GlcNAc modifications.

-

Scrape cells, transfer lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).

-

Separate proteins on an SDS-PAGE gel (e.g., 4-15% gradient gel).

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane extensively with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Self-Validation: Re-probe the same membrane for a loading control protein (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading across all lanes.

-

Protocol: Cell Viability Assay

Causality: This assay quantifies the functional consequence of OGT inhibition on cell proliferation and survival. It is essential for determining the cytotoxic or cytostatic dose range of the inhibitor for a given cell line.

Methodology:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

-

Treatment: After allowing cells to adhere (e.g., 24 hours), treat them with a serial dilution of this compound. The Itkonen et al. study used doses up to 40 µM.[3] Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired duration (e.g., 96 hours).[2]

-

Assay: Use a luminescence-based ATP assay (e.g., CellTiter-Glo®).

-

Equilibrate the plate and reagent to room temperature.

-

Add the reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence on a plate reader.

-

-

Data Analysis: Normalize the data by setting the average luminescence from the vehicle-treated wells to 100% viability. Plot the results as percent viability versus inhibitor concentration to determine the IC₅₀ for cell growth inhibition.

Conclusion and Future Directions

This compound (ST045849) is a validated chemical tool for the functional inhibition of OGT in both cellular and in vivo models. Its demonstrated ability to reprogram cancer cell metabolism and ameliorate developmental defects highlights the therapeutic potential of targeting OGT. While more potent and potentially more specific inhibitors like OSMI-1 have since been developed, the body of work utilizing this compound provides a valuable foundation for understanding the consequences of reducing global O-GlcNAcylation.

Future work should focus on a definitive characterization of its enzymatic mechanism of action to better contextualize existing data. Furthermore, exploring its use in combination with other therapeutic agents, as demonstrated by the synthetic lethality with GPT2 inhibition, represents a promising avenue for developing novel cancer treatment strategies. As our understanding of the "O-GlcNAcome" expands, inhibitors like this compound will remain indispensable tools for dissecting the intricate roles of this essential post-translational modification.

References

-

Itkonen, H. M., Gorad, S. S., Duveau, D. Y., Martin, S. E., Barkovskaya, A., Bathen, T. F., Moestue, S. A., & Mills, I. G. (2016). Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism. Oncotarget, 7(11), 12464–12476. [Link]

-

Kim, J., Park, J., Lee, J. E., & Lee, D. W. (2014). Versatile O-GlcNAc transferase assay for high-throughput identification of enzyme variants, substrates, and inhibitors. Bioconjugate chemistry, 25(6), 1025–1030. [Link]

-

Itkonen, H. M., Loda, M., & Mills, I. G. (2021). O-GlcNAc transferase—an auxiliary factor or a full-blown oncogene?. Molecular Cancer Research, 19(4), 555-564. [Link]

-

Kim, S. Y., Kim, M., Kim, B. J., Kim, Y., Kim, S., & Cho, J. W. (2017). Impact of protein O-GlcNAcylation on neural tube malformation in diabetic embryopathy. Scientific reports, 7(1), 1-10. [Link]

-

Itkonen, H. M., et al. (2016). Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism. Queen's University Belfast Research Portal. [Link]

Sources

A Technical Guide to Interrogating O-GlcNAcylation with Ogt-IN-2

Foreword: Deciphering the Sugar Code

In the intricate landscape of post-translational modifications (PTMs), the addition of a single sugar moiety, O-linked β-N-acetylglucosamine (O-GlcNAc), to serine and threonine residues of nuclear and cytoplasmic proteins stands out for its profound regulatory role in a vast array of cellular processes. This dynamic and reversible modification, known as O-GlcNAcylation, is emerging as a critical player in cellular signaling, transcription, and metabolism. Unlike the complex branching of other forms of glycosylation, O-GlcNAcylation is a simple, yet elegant, mechanism governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which attaches the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[1][2] The dysregulation of this "sugar switch" has been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of O-GlcNAcylation and the utility of a potent chemical probe, Ogt-IN-2, in its investigation. We will delve into the core mechanisms of O-GlcNAcylation, the intricacies of OGT, and the practical application of this compound as a tool to dissect the functional consequences of this vital PTM. Our focus will be on providing not just protocols, but the scientific rationale behind them, empowering you to design, execute, and interpret experiments with confidence and precision.

Section 1: The Fundamentals of O-GlcNAcylation and OGT

The O-GlcNAc Cycle: A Dynamic Regulator of Cellular Function

O-GlcNAcylation is a nutrient-sensing PTM that integrates metabolic status with cellular signaling.[4] The donor substrate for OGT is uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the end product of the hexosamine biosynthetic pathway (HBP). This pathway utilizes glucose, amino acids, fatty acids, and nucleotides, making O-GlcNAcylation levels exquisitely sensitive to the cell's metabolic state.[1]

The dynamic nature of O-GlcNAcylation, often referred to as O-GlcNAc cycling, allows for rapid and reversible regulation of protein function, akin to phosphorylation. Indeed, a complex interplay exists between these two major PTMs, with O-GlcNAcylation and phosphorylation often occurring on the same or adjacent serine/threonine residues, leading to competitive or cooperative regulation of protein activity, stability, and localization.[3]

O-GlcNAc Transferase (OGT): The Master "Writer" of the O-GlcNAc Code

OGT is the sole enzyme responsible for attaching O-GlcNAc to proteins in mammals.[1][2] It is a highly conserved and essential enzyme, and its knockout is embryonically lethal.[5] OGT itself is a multifaceted protein with distinct domains that contribute to its function:

-

N-terminal Tetratricopeptide Repeat (TPR) Domain: This domain is crucial for substrate recognition and protein-protein interactions, guiding OGT to its diverse array of targets.

-

C-terminal Catalytic Domain: This domain houses the active site responsible for transferring the GlcNAc moiety from UDP-GlcNAc to the hydroxyl group of serine or threonine residues on substrate proteins.

OGT has a broad range of substrates, including transcription factors, kinases, phosphatases, and cytoskeletal proteins, underscoring its central role in cellular regulation.[3]

Section 2: this compound - A Chemical Probe to Inhibit OGT

The development of potent and selective inhibitors of OGT has been instrumental in advancing our understanding of O-GlcNAcylation. This compound is a valuable chemical tool for acutely and reversibly inhibiting OGT activity in a cellular context.

Mechanism of Action and Potency of this compound

This compound is a potent, cell-permeable inhibitor of O-GlcNAc transferase.[6][7][8] It functions as a competitive inhibitor, binding to the active site of OGT and preventing the binding of its substrate, UDP-GlcNAc. This leads to a global reduction in protein O-GlcNAcylation.

Quantitative Data for this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (sOGT) | 30 µM | In vitro | [6][7][8] |

| IC50 (ncOGT) | 53 µM | In vitro | [6][7][8] |

| Typical Working Concentration | 20-50 µM | Various cancer cell lines | [9] |

sOGT: short OGT isoform; ncOGT: nucleocytoplasmic OGT isoform.

Section 3: Experimental Workflows Using this compound

Workflow for Investigating the Global Effect of OGT Inhibition

This workflow provides a general framework for assessing the overall impact of this compound on cellular O-GlcNAcylation levels.

Caption: Workflow for assessing global O-GlcNAcylation changes upon this compound treatment.

Detailed Protocol: Western Blot Analysis of O-GlcNAcylation

Rationale: This protocol is designed to provide a robust and reproducible method for detecting changes in total protein O-GlcNAcylation following treatment with this compound. The inclusion of an OGA inhibitor in the lysis buffer is critical to prevent the removal of O-GlcNAc moieties post-lysis, ensuring the accurate representation of the cellular O-GlcNAc status at the time of harvest.

Materials:

-

Cell culture reagents

-

This compound (prepare a stock solution in DMSO)

-

Vehicle control (DMSO)

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease inhibitor cocktail

-

OGA inhibitor (e.g., Thiamet G or PUGNAc)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6), anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: a. Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with the desired concentrations of this compound (e.g., 20, 50 µM) and a vehicle control (DMSO) for the desired time points (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis and Protein Quantification: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and OGA inhibitors to each well. c. Scrape the cells and transfer the lysate to a microfuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. c. Run the gel until adequate separation is achieved. d. Transfer the proteins to a nitrocellulose or PVDF membrane. e. Block the membrane in blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST. j. Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. k. Strip the membrane (if necessary) and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading.[10][11]

Advanced Application: Mass Spectrometry-Based O-GlcNAc Proteomics

Rationale: To identify specific proteins that are hypo-O-GlcNAcylated upon this compound treatment and to map the precise sites of modification, a mass spectrometry-based proteomics approach is required. This powerful technique provides a global and unbiased view of the O-GlcNAcome.

Workflow Overview:

Caption: Workflow for mass spectrometry-based analysis of O-GlcNAcylation.

Key Considerations for Mass Spectrometry:

-

Enrichment is Crucial: Due to the low stoichiometry of O-GlcNAcylation on many proteins, enrichment of O-GlcNAcylated peptides prior to mass spectrometry analysis is essential.[12]

-

Fragmentation Method Matters: The choice of fragmentation method (e.g., CID, HCD, ETD) can significantly impact the ability to confidently identify the O-GlcNAc modification and localize it to a specific serine or threonine residue.[12][13]

-

Quantitative Approaches: Stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tagging (TMT, iTRAQ) can be integrated into the workflow to enable accurate quantification of changes in O-GlcNAcylation upon this compound treatment.[12]

Section 4: Dissecting Signaling Pathways with this compound

O-GlcNAcylation is intricately involved in regulating key signaling pathways. This compound provides a powerful tool to dissect the role of this PTM in these complex networks.

O-GlcNAcylation and Insulin Signaling

Background: The insulin signaling pathway is a critical regulator of glucose homeostasis and cell growth. O-GlcNAcylation has been shown to act as a negative feedback mechanism in this pathway. Upon prolonged insulin stimulation, OGT is recruited to the plasma membrane where it O-GlcNAcylates and attenuates the activity of key signaling components, including the insulin receptor substrate (IRS-1) and Akt.[3][14][15][16][17] This can contribute to insulin resistance.

Experimental Approach with this compound:

-

Cell Model: Utilize a relevant cell line, such as HepG2 hepatocytes or 3T3-L1 adipocytes.

-

Treatment: Pre-treat cells with this compound or vehicle control before stimulating with insulin.

-

Analysis: Assess the phosphorylation status of key insulin signaling proteins (e.g., p-Akt, p-IRS-1) by western blot.

-

Expected Outcome: Inhibition of OGT with this compound is expected to enhance or prolong insulin-stimulated phosphorylation of Akt and IRS-1 by preventing the O-GlcNAc-mediated negative feedback.

Caption: O-GlcNAcylation in the insulin signaling pathway.

O-GlcNAcylation and NF-κB Signaling

Background: The NF-κB signaling pathway is a master regulator of inflammation, immunity, and cell survival. O-GlcNAcylation has been shown to modulate NF-κB activity at multiple levels. For example, O-GlcNAcylation of the p65 subunit of NF-κB can enhance its transcriptional activity.[18][19][20][21]

Experimental Approach with this compound:

-

Cell Model: Use a cell line responsive to an NF-κB stimulus, such as TNF-α-treated HeLa cells or LPS-stimulated macrophages.

-

Treatment: Pre-treat cells with this compound or vehicle control prior to stimulation.

-

Analysis:

-

Assess the phosphorylation and degradation of IκBα by western blot.

-

Examine the nuclear translocation of the p65 subunit by immunofluorescence or subcellular fractionation followed by western blot.

-

Measure the expression of NF-κB target genes (e.g., IL-6, TNF-α) by qPCR.

-

-

Expected Outcome: The effect of OGT inhibition on NF-κB signaling can be complex and cell-type dependent. This compound may either attenuate or enhance NF-κB activation depending on the specific regulatory nodes affected by O-GlcNAcylation in the chosen system.

Caption: O-GlcNAcylation in the NF-κB signaling pathway.

Section 5: Concluding Remarks and Future Perspectives

The study of O-GlcNAcylation is a rapidly evolving field, and chemical probes like this compound are indispensable tools for unraveling its complex roles in health and disease. This guide has provided a comprehensive overview of the fundamental principles of O-GlcNAcylation and the practical application of this compound in its investigation. By combining the experimental workflows and conceptual frameworks presented here, researchers can confidently explore the functional consequences of OGT inhibition in their specific systems of interest.

Future research will undoubtedly focus on the development of even more potent and selective OGT inhibitors, as well as tools to study the dynamics of O-GlcNAcylation in real-time and at the single-cell level. Such advancements will further illuminate the intricate "sugar code" that governs cellular life and may pave the way for novel therapeutic strategies targeting the O-GlcNAc cycle in a range of human diseases.

References

-

Ma, Z., et al. (2017). Hyper-O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation. Journal of Biological Chemistry, 292(20), 8265-8279. Retrieved from [Link]

-

Tan, E. P., et al. (2022). The roles of OGT and its mechanisms in cancer. Journal of Hematology & Oncology, 15(1), 1-21. Retrieved from [Link]

-

Daou, S., et al. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR protocols, 3(1), 101077. Retrieved from [Link]

-

Yang, W. H., et al. (2008). NFκB activation is associated with its O-GlcNAcylation state under hyperglycemic conditions. Proceedings of the National Academy of Sciences, 105(45), 17345-17350. Retrieved from [Link]

-

Wang, Z., et al. (2014). A novel quantitative mass spectrometry platform for determining protein O-GlcNAcylation dynamics. Molecular & Cellular Proteomics, 13(12), 3589-3599. Retrieved from [Link]

-

Yang, X., et al. (2008). Regulation of the O-Linked β-N-Acetylglucosamine Transferase by Insulin Signaling. Journal of Biological Chemistry, 283(52), 36245-36253. Retrieved from [Link]

-

Shen, Y., et al. (2015). OGT-mediated O-GlcNAcylation promotes NF-κB activation and inflammation in acute pancreatitis. Inflammation Research, 64(12), 975-984. Retrieved from [Link]

-

Zhu, Y., et al. (2022). Detection of cardiac O-GlcNAcylation via subcellular fractionation and dual antibody analysis in pressure overload cardiac. Function, 3(3), zqac014. Retrieved from [Link]

-

Li, X., et al. (2018). Protein O-GlcNAcylation Regulates Innate Immune Cell Function. Frontiers in Immunology, 9, 2363. Retrieved from [Link]

-

Martin, S., et al. (2022). Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening. Molecules, 27(6), 1898. Retrieved from [Link]

-

Rexach, J. E., et al. (2012). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. Current protocols in protein science, Chapter 12, Unit12.9. Retrieved from [Link]

-

Harvard University. (n.d.). Potent OGT inhibitors for the treatment of cancer and diabetic complications. Retrieved from [Link]

-

Ortiz-Meoz, R. F., et al. (2015). A small molecule that inhibits OGT activity in cells. ACS chemical biology, 10(6), 1392-1397. Retrieved from [Link]

-

ResearchGate. (n.d.). O-GlcNAcylation attenuated insulin signaling. Retrieved from [Link]

-

Ferrer, C. M., et al. (2016). Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism. Oncotarget, 7(5), 5359. Retrieved from [Link]

-

Willems, A., et al. (2017). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. MedChemComm, 8(3), 603-608. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed double displacement mechanism for the reaction of 2 with OGT. Retrieved from [Link]

-

Al-Sawalha, J., et al. (2019). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 875-887. Retrieved from [Link]

-

ResearchGate. (n.d.). OGT: A short overview of an enzyme standing out from usual glycosyltransferases. Retrieved from [Link]

-

ResearchGate. (n.d.). OGT reduces Akt and IRS-OGT reduces Akt and IRS-1 activation via O-GlcNAcylation in insulin-resistant cells. Retrieved from [Link]

-

Slawson, C., & Hart, G. W. (2011). O-GlcNAc signalling: a metabolic link between diabetes and cancer?. Trends in endocrinology and metabolism: TEM, 22(12), 485-493. Retrieved from [Link]

-

Perez-Cervera, Y., et al. (2013). Insulin signaling controls the expression of O-GlcNAc transferase and its interaction with lipid microdomains. The FASEB journal, 27(9), 3478-3486. Retrieved from [Link]

-

Chen, Y. J., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(19), 6825. Retrieved from [Link]

-

Al-Sawalha, J., et al. (2019). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS discovery: advancing life sciences R&D, 24(9), 875-887. Retrieved from [Link]

-

Chatham, J. C., et al. (2021). New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations. Frontiers in Endocrinology, 12, 670104. Retrieved from [Link]

-

Wu, R., et al. (2023). Combining Selective Enrichment and a Boosting Approach to Globally and Site-Specifically Characterize Protein Co-translational O-GlcNAcylation. Analytical Chemistry, 95(8), 3988-3995. Retrieved from [Link]

-

Maynard, J. C. (2014). Investigations into O-GlcNAcylation through analytical mass spectrometry. University of Oxford. Retrieved from [Link]

-

News-Medical.Net. (2024). What are OGT inhibitors and how do they work?. Retrieved from [Link]

-

Kim, E. J., et al. (2014). Versatile O-GlcNAc transferase assay for high-throughput identification of enzyme variants, substrates, and inhibitors. Bioconjugate chemistry, 25(6), 1109-1115. Retrieved from [Link]

-

Levine, Z. G., & Walker, S. (2016). The biochemistry of O-GlcNAc transferase: which functions make it essential in mammalian cells?. Annual review of biochemistry, 85, 207-234. Retrieved from [Link]

-

Nagel, A. K., & Ball, L. E. (2015). O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity. Amino acids, 47(7), 1269-1281. Retrieved from [Link]

-

News-Medical.Net. (2023). LJI scientists uncover how OGT enzyme keeps cells healthy. Retrieved from [Link]

Sources

- 1. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. otd.harvard.edu [otd.harvard.edu]

- 4. What are OGT inhibitors and how do they work? [synapse.patsnap.com]

- 5. annualreviews.org [annualreviews.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Insulin signaling controls the expression of O-GlcNAc transferase and its interaction with lipid microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hyper-O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. OGT-mediated O-GlcNAcylation promotes NF-κB activation and inflammation in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protein O-GlcNAcylation Regulates Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to Ogt-IN-2: A Chemical Probe for O-GlcNAc Transferase

Abstract

O-GlcNAc Transferase (OGT) is a highly conserved, essential enzyme that catalyzes the attachment of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism.[1][2] Dysregulation of OGT activity is implicated in the pathophysiology of numerous diseases, such as cancer, neurodegeneration, and diabetes.[1][2] The development of potent and selective chemical probes is therefore essential for dissecting the complex biology of OGT and validating it as a therapeutic target.[3][4] This guide provides an in-depth technical overview of Ogt-IN-2, a potent chemical probe for OGT. We will explore its mechanism of action, key biochemical and cellular characteristics, and provide field-proven protocols for its application in confirming target engagement, assessing global O-GlcNAcylation, and identifying OGT-dependent cellular pathways.

Introduction: The Central Role of O-GlcNAc Transferase (OGT)

In the landscape of post-translational modifications, O-GlcNAcylation is unique. Unlike complex glycosylation events in the secretory pathway, O-GlcNAcylation is a dynamic modification occurring in the nucleus, cytoplasm, and mitochondria. The cycling of this single sugar moiety is governed by just two enzymes: OGT, which adds the modification, and O-GlcNAcase (OGA), which removes it.[2][5] This simple "on/off" system acts as a nutrient sensor, directly linking cellular metabolic status—specifically the flux through the hexosamine biosynthetic pathway (HBP)—to the regulation of protein function.[2]

OGT itself is a complex enzyme with three recognized activities: its canonical glycosyltransferase function, a proteolytic activity directed at its substrate HCF-1, and non-catalytic scaffolding functions.[6][7] Given its thousands of substrates and diverse roles, elucidating the specific consequences of OGT inhibition requires chemical tools with high potency and selectivity.[3][6]

This compound: A Profile of a Potent OGT Chemical Probe

This compound is a small molecule inhibitor designed to modulate the activity of OGT.[8][9][10] Its utility as a chemical probe stems from its ability to acutely and specifically inhibit the enzyme, allowing researchers to study the direct consequences of reduced O-GlcNAcylation.

Mechanism of Action

This compound functions as a competitive inhibitor, binding to the active site of OGT and preventing its interaction with the sugar donor substrate, UDP-GlcNAc.[1] This blockade of OGT's catalytic activity leads to a dose-dependent reduction in the O-GlcNAcylation of cellular proteins.[1] The reversibility of the inhibitor is a key feature, allowing for the study of dynamic processes and washout experiments.

Biochemical and Cellular Activity

The effectiveness of a chemical probe is defined by its quantitative performance both in biochemical assays and in a complex cellular environment. This compound has been characterized as a potent inhibitor against different OGT isoforms.

| Parameter | Value | Assay Context | Reference |

| IC50 (sOGT) | 30 µM | Biochemical assay with short OGT isoform | [8][9] |

| IC50 (ncOGT) | 53 µM | Biochemical assay with nucleocytoplasmic OGT isoform | [8][9] |

| Cellular Permeability | High | Demonstrated by activity in multiple mammalian cell lines | [3][4] |

Table 1: Key performance metrics for the OGT inhibitor this compound.

Experimental Applications: A Practical Guide

As a Senior Application Scientist, the true value of a probe lies in its practical application. The following sections provide validated workflows that leverage this compound to answer fundamental questions about OGT biology. The causality behind experimental choices is explained to ensure robust and interpretable results.

Workflow 1: Confirming OGT Target Engagement in Cells

Figure 1. Workflow for Cellular Thermal Shift Assay (CETSA).

-

Cell Treatment: Plate cells (e.g., HeLa, MCF7) and grow to 70-80% confluency. Treat cells with the desired concentration of this compound and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

-

Heating: Aliquot the cell suspension into PCR tubes. Using a thermal cycler with a gradient function, heat the samples to a range of temperatures (e.g., 10 steps from 42°C to 68°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

-

Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

-

Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble OGT in each sample by Western Blot using a specific anti-OGT antibody. A loading control (e.g., GAPDH) should also be blotted to ensure equal protein loading.

-

Data Interpretation: Quantify the band intensities and normalize to the non-heated control for each condition. Plot the percentage of soluble OGT against temperature. A successful experiment will show a rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control, demonstrating stabilization.[11]

Workflow 2: Assessing Global O-GlcNAcylation Levels

The primary downstream effect of OGT inhibition is a reduction in cellular O-GlcNAcylation. Western Blotting with an O-GlcNAc-specific antibody (such as RL2 or CTD110.6) is a direct and reliable method to visualize this effect.[15][16]

Figure 2. Workflow for O-GlcNAc Western Blot Analysis.

-

Treatment and Lysis: Treat cells with a dose-response of this compound (e.g., 0, 10, 25, 50, 100 µM) for a specified time (e.g., 6, 12, or 24 hours). Lyse the cells in a standard lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific for O-GlcNAc (e.g., RL2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. After further washes, apply an ECL substrate and image the blot using a chemiluminescence detector.

-

Self-Validation: To ensure the observed changes are not due to loading errors, the membrane should be stripped and re-probed with an antibody for a loading control protein (e.g., β-actin or GAPDH). The expected result is a clear, dose-dependent decrease in the smear of bands detected by the O-GlcNAc antibody, indicating a global reduction in protein O-GlcNAcylation.[16][17]

Workflow 3: Identifying OGT-Dependent Pathways via Proteomics

A key application of a chemical probe like this compound is in discovery science, particularly identifying which proteins and pathways are regulated by OGT. Quantitative mass spectrometry-based proteomics is the ideal tool for this unbiased, system-wide analysis.[18][19]

Figure 3. Conceptual Workflow for Proteomic Discovery.

-

Experimental Design: A robust design involves multiple biological replicates for both vehicle-treated and this compound-treated groups. For quantitative analysis, methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) can be employed.[19]

-

Sample Preparation: After treatment, cells are lysed, and proteins are extracted and digested into peptides, typically with trypsin.

-

Enrichment (Optional but Recommended): To specifically identify O-GlcNAcylated proteins and sites, an enrichment step is highly beneficial due to the low stoichiometry of the modification. This can be achieved using chemoenzymatic labeling strategies.[20]

-

LC-MS/MS Analysis: The peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Bioinformatic Analysis: The resulting data is processed to identify peptides and proteins. Quantitative analysis reveals proteins whose abundance or modification status changes significantly upon OGT inhibition. Subsequent Gene Ontology (GO) or KEGG pathway analysis can then illuminate the biological processes most affected by this compound treatment.[18]

Conclusion and Future Directions

This compound serves as a valuable chemical probe for interrogating the complex biology of O-GlcNAc transferase. Its demonstrated potency in biochemical and cellular assays allows for the acute modulation of OGT activity. The workflows detailed in this guide—from confirming target engagement with CETSA to assessing global glycosylation by Western Blot and discovering novel pathways through proteomics—provide a robust framework for researchers. By applying these self-validating protocols, scientists can confidently dissect the specific roles of OGT in health and disease, paving the way for a deeper understanding of this critical enzyme and potentially novel therapeutic strategies. The continued development of even more potent and specific covalent inhibitors will further enhance the ability to probe OGT function with greater precision in complex biological systems.[5][21]

References

-

Zachara, N. E., & Hart, G. W. (2014). Chemical Modulation of Protein O-GlcNAcylation via OGT Inhibition Promotes Human Neural Cell Differentiation. Journal of the American Chemical Society. Available from: [Link]

-

Gau, B., H-C., et al. (2014). Reduction of O-GlcNAc levels by inducible OGT knockout or OGT inhibition. ResearchGate. Available from: [Link]

-

Walker, S., et al. (2021). Identification of a Polypeptide Inhibitor of O-GlcNAc Transferase with Picomolar Affinity. ACS Central Science. Available from: [Link]

-

Gut. (2023). KRAS mutation-driven O-GlcNAcylation of CLDN18.2 enhances the progression of pancreatic cancer and reduces the efficacy of CLDN18.2-targeted therapy. Available from: [Link]

-

PubMed. (2021). OGT upregulates myogenic IL-6 by mediating O-GlcNAcylation of p65 in mouse skeletal muscle under cold exposure. Available from: [Link]

-

Hahne, H., et al. (2013). Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry. PubMed Central. Available from: [Link]

-

Anonymous. (2024). What are OGT inhibitors and how do they work?. Available from: [Link]

-

National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Available from: [Link]

-

bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Available from: [Link]

-

PNAS. (2021). Mammalian cell proliferation requires noncatalytic functions of O-GlcNAc transferase. Available from: [Link]

-

EUbOPEN. (2023). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available from: [Link]

-

PubMed Central. (2017). Quantitative Proteomics Reveals that the OGT Interactome Is Remodeled in Response to Oxidative Stress. Available from: [Link]

-

ACS Chemical Biology. (2015). A Small Molecule That Inhibits OGT Activity in Cells. Available from: [Link]

-

ResearchGate. (2017). Proposed double displacement mechanism for the reaction of 2 with OGT. Available from: [Link]

-

Frontiers in Chemistry. (2021). Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation. Available from: [Link]

-

bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Available from: [Link]

-

Springer Nature Experiments. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Available from: [Link]

-

Cold Spring Harbor Perspectives in Biology. (2019). Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA. Available from: [Link]

-

Journal of Translational Medicine. (2024). The roles of OGT and its mechanisms in cancer. Available from: [Link]

-

University of Wisconsin-Madison School of Pharmacy. Chemical Probe Development – Jiang Research Group. Available from: [Link]

-

National Institutes of Health. (2019). Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells. Available from: [Link]

-

National Institutes of Health. (2017). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. Available from: [Link]

-

Walker Lab, Harvard Medical School. OGT. Available from: [Link]

-

ResearchGate. (2015). A Small Molecule That Inhibits OGT Activity in Cells. Available from: [Link]

Sources

- 1. What are OGT inhibitors and how do they work? [synapse.patsnap.com]

- 2. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. OGT — Walker Lab [walkerlab.hms.harvard.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) | Springer Nature Experiments [experiments.springernature.com]

- 15. Chemical Modulation of Protein O-GlcNAcylation via OGT Inhibition Promotes Human Neural Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. KRAS mutation-driven O-GlcNAcylation of CLDN18.2 enhances the progression of pancreatic cancer and reduces the efficacy of CLDN18.2-targeted therapy | Gut [gut.bmj.com]

- 18. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative Proteomics Reveals that the OGT Interactome Is Remodeled in Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]

- 21. Chemical Probe Development – Jiang Research Group – UW–Madison [pharmacy.wisc.edu]

A Technical Guide to the Downstream Signaling Effects of Ogt-IN-2

Executive Summary

O-GlcNAc Transferase (OGT) is the sole enzyme responsible for the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of thousands of nucleocytoplasmic proteins.[1][2][3] This dynamic post-translational modification, termed O-GlcNAcylation, acts as a critical cellular sensor, integrating metabolic status with a vast array of signaling and transcriptional networks.[2][4] Its dysregulation is implicated in cancer, diabetes, and neurodegeneration.[5] Ogt-IN-2 is a potent small molecule inhibitor of OGT, providing a powerful chemical tool to dissect the functional consequences of this pathway.[6][7] This guide provides an in-depth exploration of the core downstream effects of OGT inhibition by this compound, presenting validated experimental workflows, detailing the impact on key signaling cascades, and offering insights for researchers aiming to leverage OGT inhibition in their own discovery programs.

Introduction: OGT as a Master Regulator of Cellular Homeostasis

O-GlcNAcylation is a reversible modification, with OGT catalyzing the addition of O-GlcNAc and O-GlcNAcase (OGA) mediating its removal.[1][5] This enzymatic pair maintains a dynamic balance that is exquisitely sensitive to the flux through the hexosamine biosynthetic pathway (HBP), which utilizes glucose, amino acids, fatty acids, and nucleotides.[2] Consequently, the "O-GlcNAc cycle" functions as a master rheostat, translating metabolic state into functional changes in protein stability, localization, activity, and protein-protein interactions.[4][8] Unlike phosphorylation, which involves large families of kinases and phosphatases, the entire O-GlcNAc cycle is controlled by just OGT and OGA, positioning OGT as a unique and critical node for cellular regulation.[8]

This compound: A Chemical Probe for Interrogating OGT Function

To understand the function of OGT, potent and specific inhibitors are essential. This compound serves as a valuable chemical probe for acute inhibition of OGT activity in a cellular context.

Mechanism of Action: this compound acts as a competitive inhibitor, binding to the active site of OGT to prevent it from utilizing its UDP-GlcNAc substrate.[9] This leads to a rapid, global decrease in protein O-GlcNAcylation.

Table 1: In Vitro Potency of this compound

| Target Isoform | IC50 (μM) | Source |

|---|---|---|

| Short OGT (sOGT) | 30 ± 2 | [6] |

| Nucleocytoplasmic OGT (ncOGT) | 53 ± 7 |[6] |

Core Directive: Validating OGT Inhibition in a Cellular Context

Before investigating downstream signaling, it is imperative to validate that the inhibitor is engaging its target and producing the expected primary biological effect in the chosen experimental system. This establishes a self-validating framework for all subsequent observations.

Protocol 1: Assessing Global O-GlcNAcylation Levels

The most direct method to confirm OGT inhibition is to measure the global reduction in cellular O-GlcNAcylation. While pan-O-GlcNAc antibodies (e.g., RL2, CTD110.6) are widely used, they can have epitope biases.[10][11] A more robust and unbiased approach is chemoenzymatic labeling coupled with click chemistry.[10][12]

Experimental Workflow: Chemoenzymatic Labeling of O-GlcNAcylated Proteins

Caption: Workflow for detecting O-GlcNAc levels via chemoenzymatic labeling.

Step-by-Step Methodology:

-

Cell Treatment: Plate cells and treat with a dose-response of this compound (e.g., 10-100 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).

-

Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and an OGA inhibitor (e.g., Thiamet-G) to preserve the modification state.[10]

-

Chemoenzymatic Labeling:

-

To 50 µg of protein lysate, add a reaction buffer containing the mutant galactosyltransferase Y289L Gal-T1 and the sugar donor UDP-GalNAz (N-azidoacetylgalactosamine).[10]

-

Incubate at 4°C overnight. This step enzymatically transfers an azide handle onto O-GlcNAc sites.

-

-

Click Reaction:

-

To the azide-labeled lysate, add a biotin-alkyne probe, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

-

Incubate at room temperature for 1 hour. This "clicks" the biotin probe onto the azide handle.

-

-

Detection:

-

Quench the reaction and prepare samples for SDS-PAGE.

-

Transfer proteins to a PVDF membrane and block with 5% BSA.

-

Probe the membrane with streptavidin conjugated to horseradish peroxidase (HRP).

-

Develop with an ECL substrate. A successful experiment will show a significant reduction in the overall biotin signal in the this compound treated lanes compared to the DMSO control.

-

Downstream Signaling Consequences of OGT Inhibition

By reducing global O-GlcNAcylation, this compound impacts numerous signaling pathways where OGT acts as a key regulator.

Modulation of the Insulin/PI3K-AKT Signaling Axis

OGT is a critical negative feedback regulator of insulin signaling.[8] Upon prolonged insulin stimulation, OGT is recruited to the plasma membrane via its PIP3-binding domain.[13] There, it is activated by the insulin receptor and proceeds to O-GlcNAcylate and dampen the activity of key pathway components, including IRS-1, PI3K, and AKT.[13][14]

Effect of this compound: Inhibition of OGT prevents this negative feedback loop. This can lead to sustained or enhanced signaling through the PI3K-AKT pathway upon insulin stimulation. For instance, O-GlcNAcylation of AKT is known to decrease its activating phosphorylation at Threonine-308; OGT inhibition would therefore be expected to increase p-AKT(T308) levels.[13]

Signaling Pathway: OGT in Insulin Signaling

Caption: OGT acts as a negative regulator in the insulin signaling pathway.

Impact on mTOR Signaling and the Proteasome Axis

Recent evidence reveals a critical axis linking OGT to mTORC1 activity. OGT is essential for maintaining cellular viability by suppressing mitochondrial oxidative phosphorylation.[15] It achieves this by restraining proteasome activity, which in turn limits the intracellular pool of amino acids. In the absence of OGT activity, proteasome function increases, leading to elevated amino acid levels that hyperactivate the mTORC1 pathway, a master regulator of cell growth and metabolism.[15]

Effect of this compound: Treatment with an OGT inhibitor is expected to phenocopy OGT deletion, leading to increased proteasome activity and subsequent hyperactivation of mTORC1, which can be monitored by the phosphorylation of its downstream targets like S6 Kinase (S6K) and 4E-BP1.

Reprogramming Transcriptional Networks

O-GlcNAcylation is a pervasive modification on transcription factors, co-regulators, and the core transcriptional machinery, including RNA Polymerase II (Pol II).[16]

-

MYC: The oncogenic transcription factor MYC relies on OGT for its activity. OGT inhibition disrupts the interaction between MYC and its co-factor HCF-1, enhancing transcriptional repression of cell cycle genes and suppressing MYC-driven proliferation.[17]

-

RNA Polymerase II: OGT interacts directly with the Pol II preinitiation complex, and its activity is required for efficient transcription.[16] Pharmacological inhibition of OGT has been shown to reduce Pol II occupancy at promoters and decrease overall transcription.[16]

Effect of this compound: Inhibition of OGT can lead to widespread changes in gene expression by altering the function of key transcription factors and the core machinery. This can result in functional outcomes such as cell cycle arrest and reduced proliferation.

Activation of Innate Immunity via the cGAS-STING Pathway

A key role for OGT has been identified in maintaining genomic stability and repressing antitumor immunity.[18] OGT deficiency leads to an accumulation of DNA damage and the release of double-stranded DNA (dsDNA) into the cytoplasm. This cytosolic dsDNA is sensed by cGAS (cyclic GMP-AMP synthase), which activates the STING pathway, leading to the production of Type I interferons and the priming of an antitumor immune response.[18]

Effect of this compound: By inhibiting OGT, this compound can trigger DNA damage and activate the cGAS-STING pathway, potentially rendering tumors more visible to the immune system.

Advanced Application: Unbiased Discovery of Downstream Effectors

To move beyond known pathways and discover novel downstream effects of this compound in a specific biological context, an unbiased quantitative proteomics approach is the gold standard.

Protocol 2: SILAC-based Quantitative Proteomics Workflow

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) provides a robust method for quantifying proteome-wide changes upon OGT inhibition.[19]

Experimental Workflow: SILAC Proteomics

Caption: Workflow for SILAC-based quantitative proteomics.

Step-by-Step Methodology:

-

Metabolic Labeling: Culture one population of cells in "light" medium containing normal lysine and arginine, and a second population in "heavy" medium containing stable isotope-labeled lysine (e.g., 13C6, 15N2) and arginine (e.g., 13C6, 15N4) for at least 5-6 passages to ensure complete incorporation.

-

Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with DMSO vehicle control.

-

Combine and Lyse: Harvest, count, and combine equal numbers of cells from the light and heavy populations. Lyse the combined cell pellet.

-

Protein Digestion: Reduce, alkylate, and digest the proteome with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins by comparing the signal intensities of heavy and light peptide pairs. Proteins with significantly altered Heavy/Light ratios are downstream effectors of OGT inhibition.

-

Bioinformatics: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of significantly up- or down-regulated proteins to identify the most impacted biological processes and signaling pathways.[20]

Summary of Key Downstream Effects

Table 2: Overview of this compound Signaling Consequences

| Signaling Pathway | Key Affected Proteins | Functional Outcome of OGT Inhibition |

|---|---|---|

| Insulin Signaling | IRS-1, AKT, PI3K | Prevents negative feedback, potentially sensitizing cells to insulin.[8][13] |

| mTOR Signaling | Proteasome subunits, S6K, 4E-BP1 | mTORC1 hyperactivation due to increased proteasome activity and amino acid levels.[15] |

| Transcription | MYC, HCF-1, RNA Pol II | Altered transcription factor complex stability; reduced global transcription.[16][17] |

| Cell Cycle | Cyclins, CDKs (via MYC) | Suppression of cell cycle progression.[17] |

| Cancer Cell Malignancy | MEK2, MMPs | Reduced proliferation, invasion, and tumor growth.[2][14][21] |

| Innate Immunity | cGAS, STING, IRF3 | Activation of Type I Interferon signaling due to cytosolic dsDNA accumulation.[18] |

Conclusion: Research and Therapeutic Implications